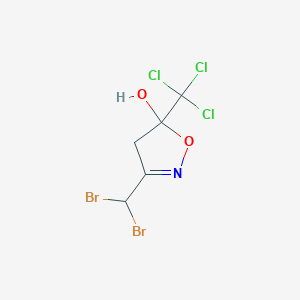![molecular formula C39H26NO2P B12878462 (4'-(Benzofuro[2,3-c]quinolin-6-yl)-[1,1'-biphenyl]-4-yl)diphenylphosphine oxide](/img/structure/B12878462.png)
(4'-(Benzofuro[2,3-c]quinolin-6-yl)-[1,1'-biphenyl]-4-yl)diphenylphosphine oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4’-(Benzofuro[2,3-c]quinolin-6-yl)-[1,1’-biphenyl]-4-yl)diphenylphosphine oxide is a complex organic compound featuring a unique structure that integrates benzofuroquinoline and biphenyl moieties with a diphenylphosphine oxide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4’-(Benzofuro[2,3-c]quinolin-6-yl)-[1,1’-biphenyl]-4-yl)diphenylphosphine oxide typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of Benzofuroquinoline Core: This can be achieved through a sequential chlorination/demethylation and intramolecular cyclization pathway starting from 3-(2-methoxyphenyl)quinolin-4(1H)-one.
Coupling with Biphenyl: The benzofuroquinoline core is then coupled with a biphenyl derivative using palladium-catalyzed cross-coupling reactions.
Introduction of Diphenylphosphine Oxide:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to meet industrial demands.
化学反応の分析
Types of Reactions
(4’-(Benzofuro[2,3-c]quinolin-6-yl)-[1,1’-biphenyl]-4-yl)diphenylphosphine oxide can undergo various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The quinoline and biphenyl moieties can undergo reduction under suitable conditions.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Halogenated reagents and strong bases or acids are typically used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phosphine group yields the corresponding phosphine oxide, while reduction of the quinoline moiety can lead to partially or fully hydrogenated derivatives.
科学的研究の応用
Chemistry
In chemistry, (4’-(Benzofuro[2,3-c]quinolin-6-yl)-[1,1’-biphenyl]-4-yl)diphenylphosphine oxide is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with various metal ions, which can be utilized in catalytic processes.
Biology and Medicine
This compound has shown potential in medicinal chemistry, particularly as an antileukemia agent. Studies have demonstrated its ability to inhibit the proliferation of leukemia cells, making it a promising candidate for further drug development .
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
作用機序
The mechanism of action of (4’-(Benzofuro[2,3-c]quinolin-6-yl)-[1,1’-biphenyl]-4-yl)diphenylphosphine oxide involves its interaction with specific molecular targets. In the context of its antileukemia activity, it is believed to interfere with DNA replication and repair processes in cancer cells, leading to cell cycle arrest and apoptosis . The exact molecular pathways and targets are still under investigation.
類似化合物との比較
Similar Compounds
Benzofuroquinoline Derivatives: These compounds share the benzofuroquinoline core and exhibit similar biological activities.
Biphenyl Phosphine Oxides: Compounds with biphenyl and phosphine oxide groups are used in various catalytic applications.
Uniqueness
(4’-(Benzofuro[2,3-c]quinolin-6-yl)-[1,1’-biphenyl]-4-yl)diphenylphosphine oxide stands out due to its combined structural features, which confer unique electronic and steric properties. This makes it particularly effective in applications requiring specific molecular interactions, such as targeted drug delivery and advanced material synthesis.
特性
分子式 |
C39H26NO2P |
|---|---|
分子量 |
571.6 g/mol |
IUPAC名 |
6-[4-(4-diphenylphosphorylphenyl)phenyl]-[1]benzofuro[2,3-c]quinoline |
InChI |
InChI=1S/C39H26NO2P/c41-43(30-11-3-1-4-12-30,31-13-5-2-6-14-31)32-25-23-28(24-26-32)27-19-21-29(22-20-27)38-39-37(33-15-7-9-17-35(33)40-38)34-16-8-10-18-36(34)42-39/h1-26H |
InChIキー |
NVCFHJRAMKFRBI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=NC6=CC=CC=C6C7=C5OC8=CC=CC=C87 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


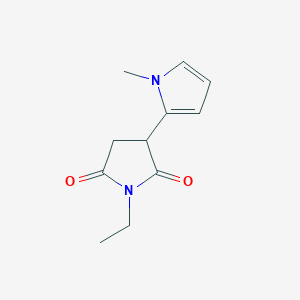

![Cyclohexanol, 1-[(3-methyl-5-isoxazolyl)methyl]-](/img/structure/B12878392.png)
![2-(Aminomethyl)-6-cyanobenzo[d]oxazole](/img/structure/B12878400.png)

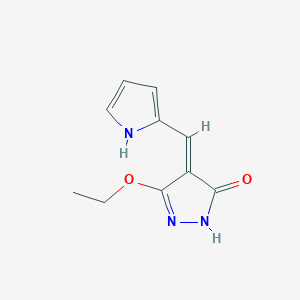
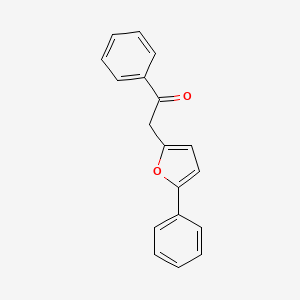

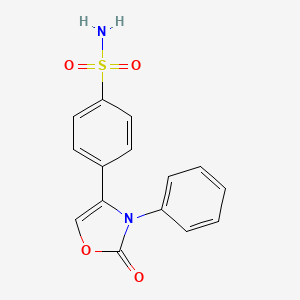

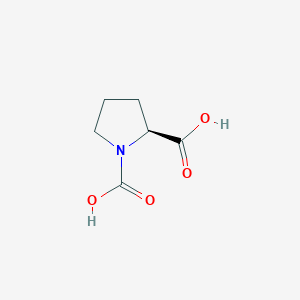
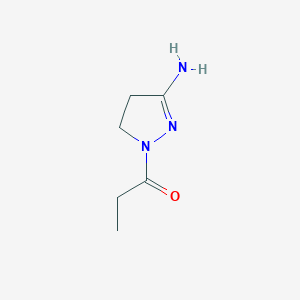
![1-[4-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)phenyl]ethan-1-one](/img/structure/B12878454.png)
